2-Fluoro-3-methoxypyridine-4-boronic acid
Overview
Description
“2-Fluoro-4-methoxypyridine-3-boronic acid” is a chemical compound with the IUPAC name 2-fluoro-4-methoxy-3-pyridinylboronic acid . It has a molecular weight of 170.94 . This compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method for synthesizing boronic acids involves the protodeboronation of pinacol boronic esters . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” can be represented by the InChI code 1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
. The average mass of the molecule is 154.935 Da, and the monoisotopic mass is 155.055389 Da .
Chemical Reactions Analysis
Boronic acids, including “2-Fluoro-4-methoxypyridine-3-boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
“2-Fluoro-4-methoxypyridine-3-boronic acid” is a solid at room temperature . It has a molecular weight of 170.94 . The compound is typically stored at temperatures between 2-8°C .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of cross-coupling reactions .
Summary of the Application
The Suzuki–Miyaura (SM) coupling reaction is a type of cross-coupling reaction, used to conjoin chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . “2-Fluoro-3-methoxypyridine-4-boronic acid” can be used as an organoboron reagent in this reaction .
Results or Outcomes
The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“2-Fluoro-3-methoxypyridine-4-boronic acid” can be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a key role in the conversion of estrone to estradiol, a potent estrogen, and its inhibition is a potential strategy for the treatment of estrogen-dependent diseases .
Preparation of Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“2-Fluoro-3-methoxypyridine-4-boronic acid” can be used in the preparation of boronic esters . Boronic esters are important compounds in organic synthesis, as they can be used in various coupling reactions .
Regioselective Suzuki Coupling
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“2-Fluoro-3-methoxypyridine-4-boronic acid” can be used in regioselective Suzuki coupling . This is a type of cross-coupling reaction used to join two organic groups with the help of a metal catalyst .
Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“2-Fluoro-3-methoxypyridine-4-boronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This is a valuable but not well-developed transformation .
Safety And Hazards
Future Directions
The future directions for “2-Fluoro-4-methoxypyridine-3-boronic acid” and similar compounds likely involve their continued use in organic synthesis and the development of new synthetic methods. Boronic acids are valuable building blocks in organic synthesis, and new methods for their preparation and use are continually being developed .
properties
IUPAC Name |
(2-fluoro-3-methoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHXSDGMVPHYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxypyridine-4-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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